
4-Ethyl-2-fluoro-1-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-2-fluoro-1-methylbenzene is an aromatic compound with the molecular formula C9H11F It is a derivative of benzene, where the benzene ring is substituted with an ethyl group at the fourth position, a fluorine atom at the second position, and a methyl group at the first position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2-fluoro-1-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene is reacted with ethyl chloride and aluminum chloride to introduce the ethyl group. This is followed by a fluorination reaction using a fluorinating agent such as hydrogen fluoride or a fluorine gas to introduce the fluorine atom at the desired position. Finally, a methylation reaction using methyl iodide and a strong base like sodium hydride can be employed to introduce the methyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Ethyl-2-fluoro-1-methylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alkane derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce other substituents onto the benzene ring. For example, nitration using nitric acid and sulfuric acid can introduce a nitro group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitric acid and sulfuric acid for nitration.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alkane derivatives.
Substitution: Nitro-substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
4-Ethyl-2-fluoro-1-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in various organic reactions.
Biology: The compound can be used in the study of enzyme-substrate interactions and the development of enzyme inhibitors.
Industry: The compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Ethyl-2-fluoro-1-methylbenzene depends on the specific reactions it undergoes. In electrophilic aromatic substitution reactions, the compound’s benzene ring acts as a nucleophile, attacking electrophiles to form substituted products. The presence of the ethyl, fluorine, and methyl groups can influence the reactivity and orientation of the substitution reactions.
Molecular Targets and Pathways: The molecular targets and pathways involved in the compound’s action can vary based on its application. In biological systems, it may interact with specific enzymes or receptors, influencing biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
- 4-Ethyl-1-fluoro-2-methylbenzene
- 4-Ethynyl-2-fluoro-1-methylbenzene
- 1-Fluoro-2-methylbenzene
Comparison: 4-Ethyl-2-fluoro-1-methylbenzene is unique due to the specific positions of its substituents on the benzene ring. This unique arrangement can influence its chemical reactivity, physical properties, and potential applications. Compared to similar compounds, it may exhibit different reactivity patterns in electrophilic aromatic substitution reactions and other chemical processes.
Eigenschaften
Molekularformel |
C9H11F |
|---|---|
Molekulargewicht |
138.18 g/mol |
IUPAC-Name |
4-ethyl-2-fluoro-1-methylbenzene |
InChI |
InChI=1S/C9H11F/c1-3-8-5-4-7(2)9(10)6-8/h4-6H,3H2,1-2H3 |
InChI-Schlüssel |
DYKMICWOBLSRIW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(C=C1)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(4-Fluorophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B13185666.png)
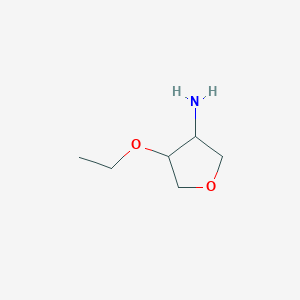
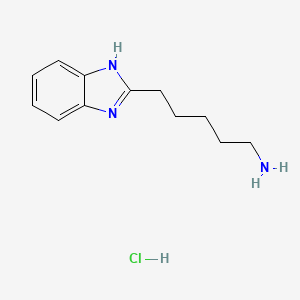


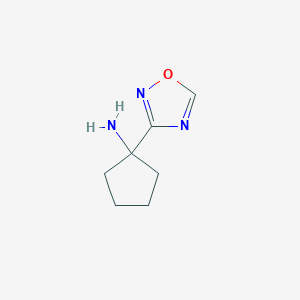
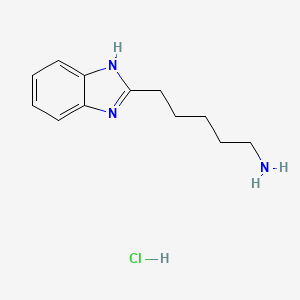
![(Cyclopropylmethyl)[1-(5-methylfuran-2-YL)ethyl]amine](/img/structure/B13185719.png)
![1-propyl-1H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B13185724.png)


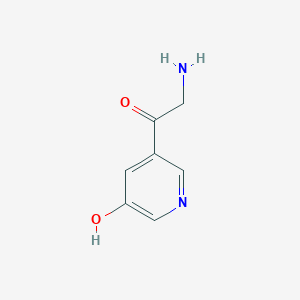

![4-[2-(Trifluoroacetamido)ethyl]-1,3-thiazole-2-carboxamide](/img/structure/B13185750.png)
